Fmoc-D-Cys(Mtt)-OH

Vue d'ensemble

Description

Fmoc-D-Cys(Mtt)-OH is an amino acid derivative with a wide range of applications in biochemistry, pharmacology, and biotechnology. It is a synthetic compound that is used to modify and stabilize proteins, peptides, and other molecules for various scientific and medical purposes. This compound is a versatile and powerful tool for scientists and researchers to study the structure and functions of proteins, peptides, and other molecules.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS) Efficiency : Fmoc-D-Cys(Mtt)-OH and similar compounds are essential in solid-phase peptide synthesis. However, some derivatives, like Fmoc-Dab(Mtt)-OH, have shown poor coupling efficiency, suggesting that alternative orthogonally protected building blocks may be preferable in certain situations for avoiding costly and tedious procedures (Lam, Wu, & Wong, 2022).

Acid-Labile Protecting Groups : Research into acid-labile Cys-protecting groups for the Fmoc/tBu strategy includes diverse Fmoc-Cys(PG)-OH derivatives. The study highlighted the compatibility and application of these derivatives for the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

Synthesis of Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates : A novel solid-phase strategy utilizing Fmoc-Lys-(Tfa)-OH, a compound similar to this compound, demonstrated success in assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core. This methodology is versatile and applicable for resins sensitive to mild and strong acidic conditions when acid-sensitive side chain amino protecting groups such as Mtt are employed (Sengupta et al., 2018).

Peptide Crosslinker Synthesis : this compound derivatives are used for preparing peptide crosslinkers, as demonstrated by the synthesis of an MMP-13 degradable peptide using Fmoc chemistry. This method can be generally employed for synthesizing a wide range of peptides with reactive groups for grafting in tissue engineering applications (He & Jabbari, 2006).

Gene Delivery Systems : The solid-phase synthesis of perfluoroalkylated dimerizable detergents, used as gene delivery systems, has been demonstrated using Fmoc-Cys(SASRIN™ _® )-OH resin as a solid support, indicating a broader application in the field of gene therapy and delivery systems (Guilloteau et al., 2009).

Mécanisme D'action

Target of Action

Fmoc-D-Cys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. It serves as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .

Mode of Action

This compound operates by protecting the cysteine residues in peptide chains during synthesis . This protection is crucial to prevent unwanted side reactions. The Fmoc group is removed under basic conditions, typically with piperidine, while the Mtt group can be selectively removed under mild acidic conditions .

Biochemical Pathways

The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway . It enables the convergent synthesis of proteins through native chemical ligation (NCL), a powerful tool for protein engineering . The Fmoc-based solid phase synthesis of peptide a-thioesters is a key step in this pathway .

Pharmacokinetics

Its stability under different conditions and its reactivity with various reagents are critical for its role in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . The resulting peptide crypto-thioesters can be directly used in NCL reactions .

Action Environment

The action of this compound is influenced by the pH and the solvent used. The Fmoc group is removed under basic conditions, while the Mtt group is selectively removed under mild acidic conditions . The choice of solvent can also impact the efficiency of these reactions .

Propriétés

IUPAC Name |

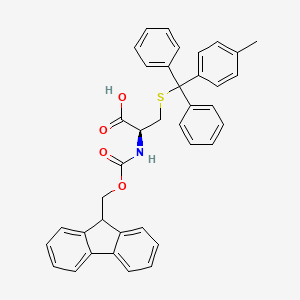

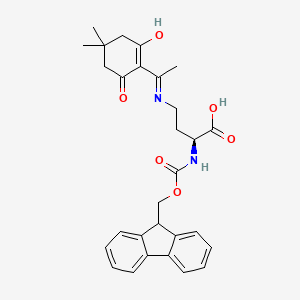

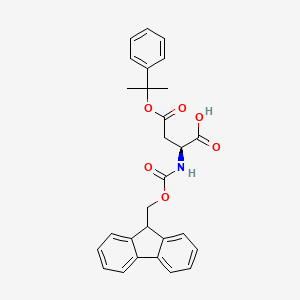

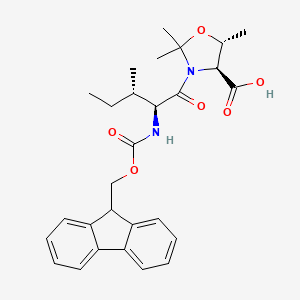

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZXLMDPCBTSL-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131358 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252206-29-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252206-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)